

Application Notes for the Synthesis of 2-Piperidin-1-ylmethyl-morpholine

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Compound of Interest

Compound Name: **2-Piperidin-1-ylmethyl-morpholine**

Cat. No.: **B1309787**

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Introduction

The compound **2-Piperidin-1-ylmethyl-morpholine** incorporates two key heterocyclic pharmacophores: piperidine and morpholine. These ring systems are prevalent in a vast array of biologically active compounds and approved pharmaceuticals, making this scaffold a valuable building block for drug discovery and development.^{[1][2][3][4][5]} The morpholine moiety, with its ether linkage, can improve physicochemical properties such as aqueous solubility and metabolic stability. The piperidine ring is a common feature in neurotropic drugs and other agents targeting the central nervous system.^[1] The combination of these two heterocycles in a single molecule offers a platform for developing novel compounds with potential applications in oncology, neuropharmacology, and infectious diseases.

Potential Applications

Derivatives of piperidine and morpholine have demonstrated a wide range of pharmacological activities, including but not limited to:

- Anticancer activity
- Antimicrobial properties
- Central nervous system (CNS) modulation
- Anti-inflammatory effects

The synthesis of **2-Piperidin-1-ylmethyl-morpholine** provides a core structure that can be further functionalized to explore structure-activity relationships (SAR) and optimize for specific biological targets. Researchers can utilize this protocol to generate the parent compound and subsequently create libraries of derivatives for high-throughput screening and lead optimization campaigns.

Proposed Synthetic Pathway

The synthesis of **2-Piperidin-1-ylmethyl-morpholine** can be efficiently achieved through a two-step process. The first step involves the conversion of the commercially available 2-morpholinemethanol to the chlorinated intermediate, 2-(chloromethyl)morpholine. The second step is a nucleophilic substitution reaction where the chlorinated intermediate is reacted with piperidine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

This protocol describes the chlorination of 2-morpholinemethanol using thionyl chloride.

Materials:

- 2-Morpholinemethanol
- Thionyl chloride (SOCl_2)
- Dichloromethane (DCM), anhydrous
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel

- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-morpholinemethanol (10.0 g, 85.4 mmol) in anhydrous dichloromethane (100 mL).
- Cool the solution in an ice bath to 0 °C.
- Slowly add thionyl chloride (12.2 g, 7.5 mL, 102.5 mmol, 1.2 equivalents) to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Attach a reflux condenser and heat the mixture to reflux (approximately 40 °C) for 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrochloride salt.
- Add diethyl ether (100 mL) to the cold mixture to further precipitate the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold diethyl ether (2 x 30 mL).
- Dry the product under vacuum to obtain 2-(chloromethyl)morpholine hydrochloride as a white solid.

Step 2: Synthesis of 2-Piperidin-1-ylmethyl-morpholine

This protocol details the N-alkylation of piperidine with the synthesized 2-(chloromethyl)morpholine hydrochloride.

Materials:

- 2-(Chloromethyl)morpholine hydrochloride
- Piperidine
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a 250 mL round-bottom flask, add 2-(chloromethyl)morpholine hydrochloride (10.0 g, 58.1 mmol), piperidine (7.4 g, 8.6 mL, 87.2 mmol, 1.5 equivalents), and potassium carbonate

(24.1 g, 174.3 mmol, 3.0 equivalents) in anhydrous acetonitrile (120 mL).

- Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring for 12-16 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **2-Piperidin-1-ylmethyl-morpholine**.

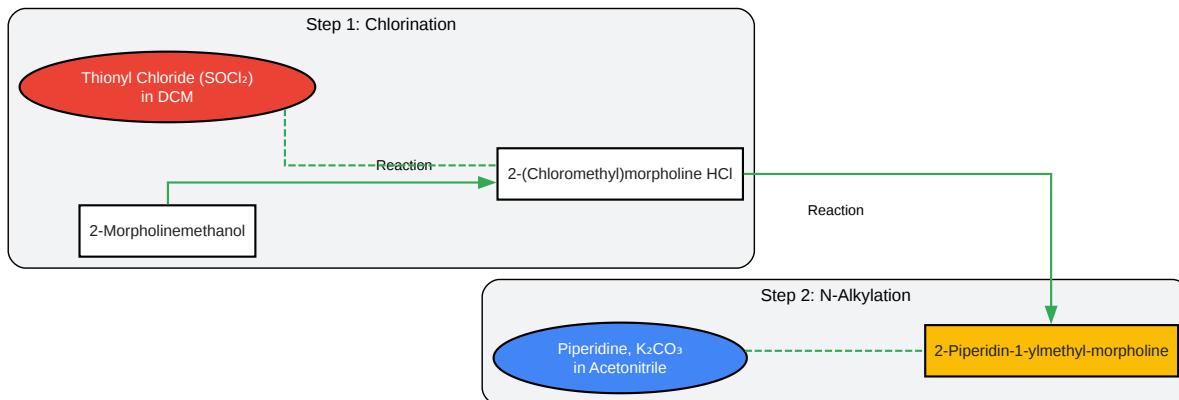
Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of **2-Piperidin-1-ylmethyl-morpholine**.

Step	Compound	Molecular Weight (g/mol)	Starting Amount	Moles (mmol)	Product Yield (g)	Product Yield (%)	Purity (by HPLC/NMR)
1	2-(Morpholinemethyl)nol	117.15	10.0 g	85.4	-	-	>98%
1	2-(Chloromethyl)morpholine HCl	172.06	-	-	13.2 g	90%	~95%
2	2-(Chloromethyl)morpholine HCl	172.06	10.0 g	58.1	-	-	~95%
2	Piperidine	85.15	7.4 g	87.2	-	-	>99%
2	2-(Piperidin-1-ylmethyl)morpholine	184.28	-	-	8.6 g	80%	>98%

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol for **2-Piperidin-1-ylmethyl-morpholine**.



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Caption: Synthetic workflow for **2-Piperidin-1-ylmethyl-morpholine**.

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